![molecular formula C22H28N2O4S B2403384 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide CAS No. 922004-32-8](/img/structure/B2403384.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core and various substituents that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N2O6S, with an average molecular weight of approximately 434.458 g/mol. The presence of the isobutyl and dimethyl groups enhances its lipophilicity, which may affect its absorption and distribution in biological systems.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:
1. Kinase Inhibition:
- Derivatives of oxazepines have been studied for their potential as kinase inhibitors. These kinases are crucial in various cellular processes including cancer progression and inflammatory responses.
2. Interaction with RIP1 Kinase:
- The compound has been investigated for its potential as a receptor-interacting protein 1 (RIP1) kinase inhibitor. Dysregulation of RIP1 kinase is linked to inflammatory diseases and programmed cell death pathways. Inhibition of this kinase may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
Table 1: Summary of Biological Activities
Research Findings
Several studies have highlighted the biological potential of related compounds:
- In vitro Studies: Research on similar oxazepine derivatives demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation.
- In vivo Studies: Animal models have shown promising results where compounds targeting RIP1 kinase led to reduced inflammation and improved survival rates in neurodegenerative disease models.
常见问题
Q. (Basic) What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Deprotonation and coupling : Use of strong bases (e.g., NaH) to activate intermediates for sulfonamide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Purification : Recrystallization or chromatography (HPLC, flash column) ensures high purity .
Critical parameters include temperature control (20–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios. Continuous flow reactors may optimize scalability .
Q. (Basic) Which analytical techniques are most effective for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and functional group integration (e.g., isobutyl, sulfonamide).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Q. (Advanced) How can researchers optimize reaction yield when scaling up synthesis?
Answer:
- Statistical Design of Experiments (DoE) : Reduces trial runs by identifying critical variables (e.g., temperature, catalyst loading) .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and optimize pathways .
- Flow chemistry : Enhances heat/mass transfer and reduces side reactions in large-scale production .
Q. (Advanced) How should contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
Answer:
- Comparative structural analysis : Use X-ray crystallography or cryo-EM to compare binding modes with target enzymes (e.g., human carbonic anhydrase) .
- Dose-response studies : Validate activity thresholds across assays (e.g., IC₅₀ in enzyme vs. EC₅₀ in cell-based models).
- Molecular dynamics simulations : Assess ligand-protein stability under physiological conditions .
Q. (Advanced) What strategies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Enzyme kinetics : Determine inhibition constants (Kᵢ) via Michaelis-Menten plots under varied substrate concentrations .
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to identify binding sites.
- CRISPR/Cas9 knockout models : Validate target specificity in cell lines lacking putative receptors .
Q. (Advanced) How can stability under physiological conditions (pH, temperature) be systematically assessed?
Answer:
- Forced degradation studies : Expose the compound to extremes (pH 1–13, 40–80°C) and monitor degradation via HPLC.
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, tracking impurities (ICH Q1A guidelines).
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized benzoxazepine) .
Q. (Advanced) What methodologies are effective for structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Modify substituents (e.g., isobutyl → cyclohexyl) and test bioactivity .
- Free-Wilson analysis : Quantify contributions of functional groups to activity.
- 3D-QSAR : CoMFA/CoMSIA models correlate spatial/electronic features with inhibition potency .
Q. (Advanced) How to design in vivo studies to evaluate therapeutic potential while minimizing off-target effects?
Answer:
- Pharmacokinetic profiling : Measure bioavailability (AUC), half-life (t₁/₂), and tissue distribution in rodent models.
- Toxicogenomics : RNA-seq identifies off-target gene expression changes.
- Metabolite tracking : Use radiolabeled (¹⁴C) compound to map metabolic pathways .
属性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)13-24-19-12-18(10-11-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-5-7-9-17/h5-12,16,23H,13-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMRLMVKFIPFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。